2-Amino-6-chloro-7-fluoropyrido[3,2-D]pyrimidin-4-OL
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Overview
Description
2-amino-6-chloro-7-fluoro-3H-pyrido[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[3,2-d]pyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of multiple functional groups, including amino, chloro, and fluoro substituents, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-chloro-7-fluoro-3H-pyrido[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors under controlled conditions. For instance, a common synthetic route involves the reaction of 2-amino-3-chloropyridine with ethyl 2-fluoroacetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through nucleophilic substitution and cyclization to form the desired pyrido[3,2-d]pyrimidine core.
Industrial Production Methods
In an industrial setting, the production of 2-amino-6-chloro-7-fluoro-3H-pyrido[3,2-d]pyrimidin-4-one may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography. The scalability of the synthesis is crucial for its application in pharmaceutical manufacturing.
Chemical Reactions Analysis
Types of Reactions
2-amino-6-chloro-7-fluoro-3H-pyrido[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may have distinct biological activities.
Condensation Reactions: The amino group can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the chloro or fluoro groups.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield amino-substituted derivatives, while oxidation can produce various oxidized forms of the compound.
Scientific Research Applications
2-amino-6-chloro-7-fluoro-3H-pyrido[3,2-d]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-amino-6-chloro-7-fluoro-3H-pyrido[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the amino, chloro, and fluoro groups can enhance its binding affinity and specificity for these targets. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
2-amino-6-chloro-3H-pyrido[3,2-d]pyrimidin-4-one: Lacks the fluoro substituent, which may affect its biological activity and chemical reactivity.
2-amino-7-fluoro-3H-pyrido[3,2-d]pyrimidin-4-one: Lacks the chloro substituent, which can influence its interaction with molecular targets.
6-chloro-7-fluoro-3H-pyrido[3,2-d]pyrimidin-4-one: Lacks the amino group, which is crucial for certain types of chemical reactions and biological interactions.
Uniqueness
The combination of amino, chloro, and fluoro groups in 2-amino-6-chloro-7-fluoro-3H-pyrido[3,2-d]pyrimidin-4-one makes it unique compared to its analogs. This combination can enhance its chemical versatility and biological activity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C7H4ClFN4O |
---|---|
Molecular Weight |
214.58 g/mol |
IUPAC Name |
2-amino-6-chloro-7-fluoro-3H-pyrido[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H4ClFN4O/c8-5-2(9)1-3-4(12-5)6(14)13-7(10)11-3/h1H,(H3,10,11,13,14) |
InChI Key |
HDJALWRLSJOXDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC(=C1F)Cl)C(=O)NC(=N2)N |
Origin of Product |
United States |
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